(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

biocatalysis enzymatic aldol addition stereoselective C–C bond formation

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (CAS 82353-55-7), also referred to as (S)-Cbz-alaninal or benzyl [(2S)-1-oxopropan-2-yl]carbamate, is a chiral N-benzyloxycarbonyl (Cbz)-protected α-amino aldehyde derived from L-alanine. With molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, it belongs to the class of N-protected α-amino aldehydes that serve as versatile electrophilic chiral building blocks in peptidomimetic and alkaloid syntheses.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 82353-55-7
Cat. No. B1296700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
CAS82353-55-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C=O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
InChIKeyXTXJPZGMVKIPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (CAS 82353-55-7): Chiral Cbz-Amino Aldehyde Building Block for Stereoselective Synthesis


(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (CAS 82353-55-7), also referred to as (S)-Cbz-alaninal or benzyl [(2S)-1-oxopropan-2-yl]carbamate, is a chiral N-benzyloxycarbonyl (Cbz)-protected α-amino aldehyde derived from L-alanine. With molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, it belongs to the class of N-protected α-amino aldehydes that serve as versatile electrophilic chiral building blocks in peptidomimetic and alkaloid syntheses . The compound possesses a single defined stereocenter (S-configuration at the α-carbon), a reactive aldehyde functionality, and a Cbz protecting group that is orthogonal to many common synthetic transformations, making it a strategically differentiated intermediate relative to other N-protected amino aldehydes .

Why Generic Substitution of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester Is Not Trivial: Evidence for Selection Specificity


Although several N-protected α-amino aldehydes share the general structural motif of an aldehyde α to a protected amine, their stereochemical outcomes in downstream reactions are highly dependent on the specific combination of protecting group, side chain, and absolute configuration. Experimental evidence demonstrates that (S)-Cbz-alaninal exhibits unique enantioselective recognition by DHAP-dependent aldolases, yielding single diastereoisomers under conditions where its (R)-enantiomer produces only 34% diastereomeric excess . Furthermore, with L-fuculose-1-phosphate aldolase (FucA), (S)-Cbz-alaninal uniquely gives a 55:45 epimeric mixture, whereas other N-Cbz-amino aldehydes such as N-Cbz-glycinal and N-Cbz-3-aminopropanal proceed with high diastereoselectivity . The Cbz group itself offers orthogonal stability relative to Boc and Fmoc protecting groups, enabling sequential deprotection strategies that are not accessible with all protecting group combinations . These performance divergences mean that substituting (S)-Cbz-alaninal with an in-class analog—whether an enantiomer, a homologue, or an alternatively protected derivative—can lead to fundamentally different stereochemical outcomes and synthetic yields.

Quantitative Differentiation Evidence for (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (CAS 82353-55-7) vs. Closest Analogs


Enantioselectivity in RhuA-Catalyzed Aldol Addition: (S)-Cbz-alaninal Delivers >99% de vs. 34% de for the (R)-Enantiomer

In rhamnulose-1-phosphate aldolase (RhuA)-catalyzed aldol addition of dihydroxyacetone phosphate (DHAP) to N-Cbz-alaninal enantiomers, (S)-Cbz-alaninal formed a single diastereoisomer (>99% de), whereas (R)-Cbz-alaninal yielded only 34% diastereomeric excess under identical reaction conditions . This represents a >65 percentage-point difference in diastereoselectivity, making the S-enantiomer the sole viable choice for stereoselective routes requiring high diastereomeric purity. By contrast, fructose-1,6-bisphosphate aldolase (RAMA) exhibited enantiomeric preference for the R enantiomer, but RhuA displayed no enantiomeric discrimination for the initial substrate acceptance—only the S-enantiomer gave a single diastereoisomer product .

biocatalysis enzymatic aldol addition stereoselective C–C bond formation

FucA-Catalyzed Diastereoselectivity Inversion: (S)-Cbz-alaninal Gives 55:45 Epimeric Mixture vs. High Diastereoselectivity for N-Cbz-glycinal and N-Cbz-3-aminopropanal

When L-fuculose-1-phosphate aldolase (FucA) catalyzes the aldol addition of DHAP to N-Cbz-amino aldehydes, (S)-Cbz-alaninal uniquely produces a 55:45 mixture of epimers (near-racemic at the C-4 position of the resulting iminocyclitol), whereas the same reaction with N-Cbz-glycinal and N-Cbz-3-aminopropanal proceeds with high diastereoselectivity, giving predominantly the 3R,4S configuration . This inversion of stereoselectivity is specific to (S)-Cbz-alaninal among the tested Cbz-amino aldehydes and arises from the methyl substituent at the α-carbon influencing the active-site orientation in FucA . Both enantiomers of N-Cbz-alaninal exclusively give the 3R,4R configuration in the enzymatic aldol step, but the subsequent reductive amination epimerizes at C-4 specifically for the (S)-enantiomer-derived adduct .

enzyme catalysis stereochemical inversion amino aldehyde acceptor

Cbz vs. Boc and Fmoc Orthogonal Stability: Enabling Sequential Deprotection in Multi-Step Syntheses

The Cbz (benzyloxycarbonyl) protecting group in (S)-Cbz-alaninal provides orthogonal stability relative to both Boc and Fmoc groups: Cbz remains intact under acidic conditions that remove Boc (e.g., TFA) and under basic piperidine conditions that cleave Fmoc, while Cbz itself can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂) without affecting Boc or Fmoc groups . In contrast, Boc-protected amino aldehydes are labile to acids and Fmoc-protected amino aldehydes are labile to secondary amines, limiting their compatibility with certain reaction sequences. In solid-phase peptide synthesis, Fmoc and Boc are the dominant protecting groups, whereas Cbz is more commonly used in solution-phase synthesis due to its crystallinity and ease of removal . This orthogonal stability profile allows (S)-Cbz-alaninal to be employed in synthetic routes requiring staged deprotection that would be incompatible with Boc- or Fmoc-alaninal.

protecting group strategy orthogonal deprotection peptide synthesis

Non-Competitive Inhibition of FucA by (S)-Cbz-alaninal: A Mechanistic Distinction with Implications for Biocatalytic Process Design

Kinetic modeling of the FucA-catalyzed aldol addition of DHAP to (S)-Cbz-alaninal revealed that (S)-Cbz-alaninal acts as a non-competitive inhibitor of the enzyme, while the methylglyoxal byproduct acts as a competitive inhibitor . This dual inhibition pattern is substrate-specific and has not been reported for other N-Cbz-amino aldehydes such as N-Cbz-glycinal . The non-competitive inhibition by (S)-Cbz-alaninal reduces the maximum reaction rate (Vmax) without affecting substrate binding affinity, necessitating fed-batch or continuous-flow reactor strategies to maintain high conversion. The kinetic model, validated against batch and fed-batch experimental data, enables accurate prediction of optimal operating conditions (e.g., maintaining (S)-Cbz-alaninal concentration below inhibitory threshold, operating at 4 °C to minimize DHAP degradation) .

enzyme kinetics biocatalytic process optimization substrate inhibition

Cbz-Amino Aldehyde Chemical Purity Profile: Commercially Available Batches at 95–96% vs. Acid Analogs at >99%

Commercial sourcing data indicate that (S)-Cbz-alaninal is routinely supplied at 95% purity (HPLC) by vendors such as Fluorochem and Chemenu, with some lots reaching 96% . In comparison, the corresponding Cbz-protected amino acid (N-Cbz-L-alanine, CAS 1142-20-7) is available at >99% purity from suppliers such as TCI . The lower typical purity of the aldehyde form reflects the inherent reactivity and partial instability of the α-amino aldehyde functionality, which can undergo slow oxidation or racemization upon storage. This purity differential is important for procurement: researchers requiring high-purity building blocks for multistep syntheses must account for the aldehyde's chemical nature and may need to purify immediately before use or employ the semicarbazone derivative as a stable storage form .

chemical purity procurement specification aldehyde stability

One-Pot CDI/DIBAL-H Synthesis Method: Cbz-Amino Aldehydes Produced with Complete Stereointegrity and >97% ee

A one-pot CDI/DIBAL-H reduction method for converting N-protected amino acids to chiral α-amino aldehydes has been validated across Boc-, Cbz-, and Fmoc-protected substrates . For Cbz-protected aromatic amino aldehydes (Cbz-phenylalaninal), the method delivered 99% yield with >97% ee, while Boc-valinal was obtained in 84% yield with >99% ee . Critically, this method preserves complete stereointegrity for proteinogenic amino acid-derived aldehydes, including those with racemization-prone side chains. The demonstrated compatibility with Cbz protection confirms that (S)-Cbz-alaninal can be synthesized via this general protocol from Cbz-L-alanine without epimerization, and the semicarbazone derivative can be stored stably and regenerated to the free aldehyde without racemization . This synthetic accessibility contrasts with the more demanding preparation of Fmoc-amino aldehydes, which require additional equivalents of DIBAL-H and give lower yields (52–72%) .

synthetic methodology aldehyde preparation enantiomeric purity

Best-Fit Research and Industrial Application Scenarios for (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester


Enzymatic Synthesis of Single-Diastereoisomer Iminocyclitols via RhuA-Catalyzed Aldol Addition

For synthetic programs targeting iminocyclitols (aza-sugar glycomimetics) with defined stereochemistry at all centers, (S)-Cbz-alaninal is the required substrate when using RhuA as the biocatalyst. Under RhuA catalysis with DHAP, (S)-Cbz-alaninal yields a single diastereoisomer (>99% de), whereas the (R)-enantiomer gives only 34% de (Espelt et al., 2003) . This makes (S)-Cbz-alaninal the exclusive choice for producing enantiopure iminocyclitol intermediates such as 2,5-imino-1,2,5-trideoxy-D-mannitol derivatives, which are of interest as glycosidase inhibitors. The enzymatic reaction can be conducted in emulsion systems to achieve 2- to 3-fold higher conversions compared to conventional DMF/water mixtures .

Chemoenzymatic Route to β-Hydroxy-α-Amino Acid Derivatives via Aldol Addition of Glycine to (S)-Cbz-alaninal

(S)-Cbz-alaninal serves as the electrophilic acceptor in L-threonine aldolase-catalyzed aldol additions of glycine, producing (2S,3R,4S)-2-amino-4-(benzyloxycarbonylamino)-3-hydroxypentanoic acid and its diastereomer with conversions up to 48% and L-erythro/L-threo ratios of 100:0 at 4 °C (BRENDA, n.d.) . This β-hydroxy-α-amino acid scaffold is a key building block for non-natural amino acid incorporation into peptide-based therapeutics. The Cbz protection is essential for maintaining solubility in aqueous-organic enzyme reaction media while preventing undesired side reactions at the amine during the aldol step .

Peptide Aldehyde Protease Inhibitor Synthesis: C-Terminal Aldehyde Building Block

(S)-Cbz-alaninal is employed as a C-terminal aldehyde building block in the synthesis of peptide aldehydes with enzyme inhibitor activity, such as leupeptin analogs (e.g., Ac-Leu-Leu-argininal) and other serine/cysteine protease inhibitors (rx-8.com, 2024) . The Cbz protection allows the aldehyde to be carried through peptide coupling steps without epimerization, and the semicarbazone derivative can be stored stably and regenerated to the free aldehyde without racemization (Scilits, n.d.) . For procurement, the aldehyde form (95–96% purity) or the semicarbazone (for long-term storage) should be selected based on the immediacy of use and the sensitivity of downstream steps to trace impurities .

Multi-Step Synthetic Routes Requiring Orthogonal Deprotection: Cbz Stability Under Acidic and Basic Conditions

In synthetic sequences where an aldehyde functionality must be preserved through multiple protecting group manipulations, (S)-Cbz-alaninal offers a unique orthogonal stability advantage: the Cbz group resists both acidic conditions that cleave Boc (TFA/DCM) and basic conditions that cleave Fmoc (piperidine/DMF), while being cleanly removable by catalytic hydrogenolysis (Pd/C, H₂) without affecting Boc or Fmoc groups (Aladdin Scientific, 2026) . This enables sequential Boc-Cbz or Fmoc-Cbz protection schemes where the aldehyde-bearing Cbz-protected aminoldehyde is introduced early and carried through diverse transformations before final deprotection. The strategy is particularly valuable in the synthesis of complex polyfunctional targets where global deprotection must be avoided .

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